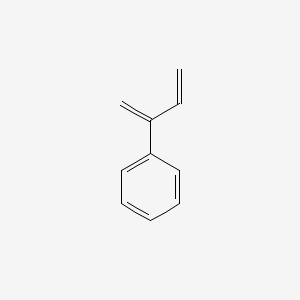
buta-1,3-dien-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
buta-1,3-dien-2-ylbenzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol It is a derivative of benzene with a methylene and propenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: buta-1,3-dien-2-ylbenzene can be synthesized through various methods, including the reaction of phenylacetylene with formaldehyde in the presence of a base. Another method involves the reaction of styrene with acetylene under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: buta-1,3-dien-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
buta-1,3-dien-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of buta-1,3-dien-2-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can further react to form stable products. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Butadiene, 2-phenyl-
- Phenoprene
- 2-Phenylbutadiene
- 2-Phenyl-1,3-butadiene
Comparison: buta-1,3-dien-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For example, its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
2288-18-8 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
buta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI-Schlüssel |
IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)C1=CC=CC=C1 |
Verwandte CAS-Nummern |
26711-10-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















